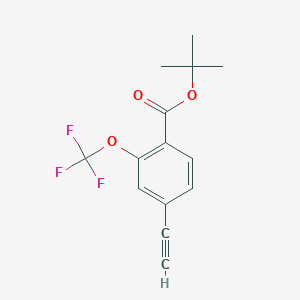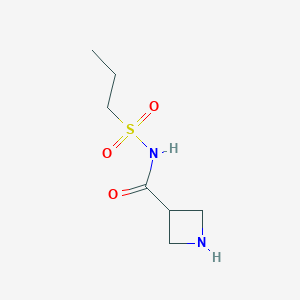
N-(Propylsulfonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Propylsulfonyl)azetidine-3-carboxamide is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propylsulfonyl)azetidine-3-carboxamide typically involves the reaction of azetidine-3-carboxylic acid with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the product through rigorous quality control measures .
化学反応の分析
Types of Reactions
N-(Propylsulfonyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted azetidine derivatives.
科学的研究の応用
N-(Propylsulfonyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel anticancer drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(Propylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit key enzymes involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
N-(Methanesulfonyl)azetidine: Similar in structure but with a methanesulfonyl group instead of a propylsulfonyl group.
Azetidine-2-carboxamide: Lacks the sulfonyl group, leading to different reactivity and applications.
Azetidine-3-carboxylic acid: The parent compound without the sulfonyl group.
Uniqueness
N-(Propylsulfonyl)azetidine-3-carboxamide is unique due to its specific combination of the azetidine ring and the propylsulfonyl group. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
N-propylsulfonylazetidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O3S/c1-2-3-13(11,12)9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChIキー |
UOUBNFNWXDMJDJ-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC(=O)C1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


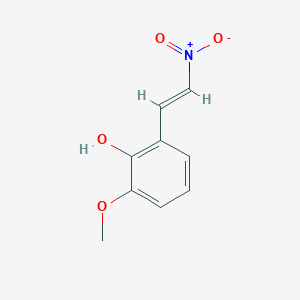

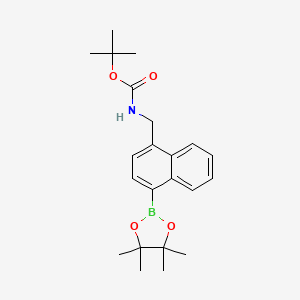
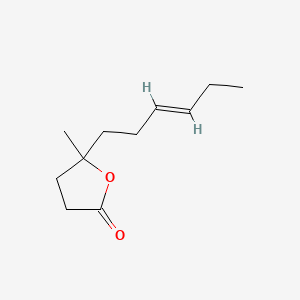
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)

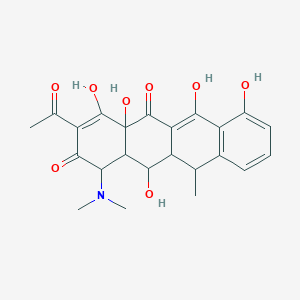
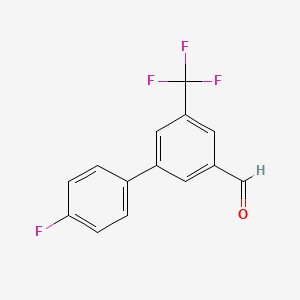
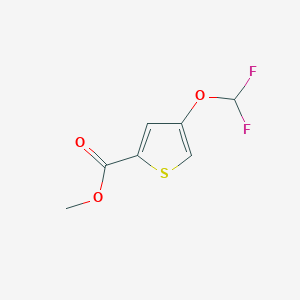
![Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester](/img/structure/B12076900.png)
![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
